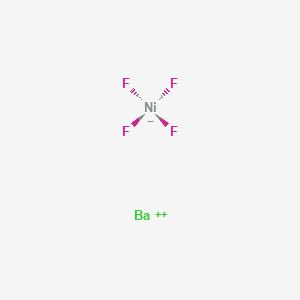

Barium(2+);tetrafluoronickel(2-)

Description

The compound "Barium(2+);tetrafluoronickel(2-)" (chemical formula: BaNiF₄) is a fluorinated inorganic salt comprising barium cations and tetrafluoronickelate anions. It belongs to a class of transition metal fluorides, which are often studied for their magnetic, electronic, or catalytic properties . However, none of the provided evidence sources describe its structure, synthesis, or applications.

Properties

CAS No. |

18115-48-5 |

|---|---|

Molecular Formula |

BaF4Ni |

Molecular Weight |

272.01 g/mol |

IUPAC Name |

barium(2+);tetrafluoronickel(2-) |

InChI |

InChI=1S/Ba.4FH.Ni/h;4*1H;/q+2;;;;;+2/p-4 |

InChI Key |

VWKLKTCOYQZGPF-UHFFFAOYSA-J |

Canonical SMILES |

F[Ni-2](F)(F)F.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);tetrafluoronickel(2-) typically involves the reaction of barium salts with nickel fluoride under controlled conditions. One common method is the solid-state reaction, where barium carbonate (BaCO₃) and nickel fluoride (NiF₂) are mixed and heated at high temperatures to form barium(2+);tetrafluoronickel(2-). The reaction can be represented as follows: [ \text{BaCO}_3 + \text{NiF}_2 \rightarrow \text{BaNiF}_4 + \text{CO}_2 ]

Industrial Production Methods

In industrial settings, the production of barium(2+);tetrafluoronickel(2-) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or metal-organic chemical vapor deposition (MOCVD). These methods allow for precise control over the composition and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);tetrafluoronickel(2-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents, leading to the formation of lower oxidation state compounds.

Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and halide salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state nickel compounds, while reduction may produce nickel metal or lower oxidation state nickel compounds .

Scientific Research Applications

Barium(2+);tetrafluoronickel(2-) has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other nickel and barium compounds.

Biology: The compound’s unique properties make it useful in certain biological assays and experiments.

Industry: It is used in the production of specialized materials and coatings, particularly in the electronics and aerospace industries

Mechanism of Action

The mechanism of action of barium(2+);tetrafluoronickel(2-) involves its interaction with various molecular targets and pathways. The barium ions can interact with biological membranes and proteins, while the tetrafluoronickel ions can participate in redox reactions and catalysis. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds: Critical Limitations

Key issues:

- focuses on organic per- and polyfluoroalkyl substances (PFAS) like PFOA and PFOS, which are environmentally persistent pollutants .

Example of Missing Data:

| Compound | Structure | Magnetic Properties | Thermal Stability | Key Applications |

|---|---|---|---|---|

| BaNiF₄ | Not provided | Not discussed | Not studied | No data |

| BaFeF₄ | Not referenced | No comparison | No data | — |

| KNiF₃ | Absent | — | — | — |

Recommended Actions

To fulfill the user’s request for a professional, evidence-based comparison, the following steps are necessary:

Consult specialized inorganic chemistry databases (e.g., ICSD, Springer Materials) for crystallographic and magnetic data on BaNiF₄.

Review peer-reviewed studies on fluorometallates, such as those in Journal of Solid State Chemistry or Inorganic Chemistry.

Compare physical properties (e.g., lattice parameters, Néel temperatures) with isostructural compounds like SrNiF₄ or BaCoF₄.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.